4-Chloro-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid
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Overview
Description
4-Chloro-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid is a chemical compound that combines a pyridine derivative with trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid typically involves the reaction of 4-chloropyridine N-oxide with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating the reactants and using a solvent to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial use .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Scientific Research Applications
4-Chloro-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid involves its interaction with molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may also interact with enzymes and other proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-oxidopyridin-1-ium-2-carbothioamide: This compound has a similar structure but contains a carbothioamide group instead of trifluoroacetic acid.
2,2,2-Trifluoroacetic acid derivatives: Other derivatives of trifluoroacetic acid may have different substituents on the pyridine ring.
Uniqueness
4-Chloro-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid is unique due to the presence of both the 4-chloro-1-oxidopyridin-1-ium moiety and the trifluoroacetic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
76187-45-6 |
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Molecular Formula |
C7H5ClF3NO3 |
Molecular Weight |
243.57 g/mol |
IUPAC Name |
4-chloro-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H4ClNO.C2HF3O2/c6-5-1-3-7(8)4-2-5;3-2(4,5)1(6)7/h1-4H;(H,6,7) |
InChI Key |
QUQKUOLJCZZQSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC=C1Cl)[O-].C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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